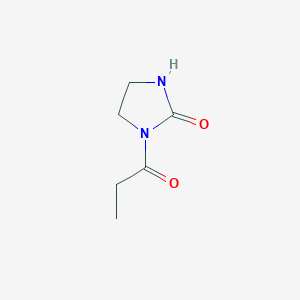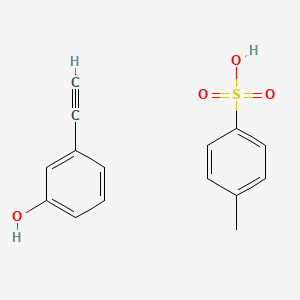![molecular formula C14H17NO4 B14622973 N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine CAS No. 57282-35-6](/img/structure/B14622973.png)
N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyclopropylmethoxycarbonyl group attached to the nitrogen atom of L-phenylalanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine followed by the introduction of the cyclopropylmethoxycarbonyl group. One common method involves the use of cyclopropylmethoxycarbonyl chloride as the protecting agent. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving protein modification and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine involves its interaction with specific molecular targets. The cyclopropylmethoxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino group of L-phenylalanine. This allows for selective reactions at other sites on the molecule. The compound may also interact with enzymes or receptors, modulating their activity through competitive inhibition or other mechanisms .
Comparaison Avec Des Composés Similaires
N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine can be compared with other amino acid derivatives such as N-benzyloxycarbonyl-L-phenylalanine and N-tert-butoxycarbonyl-L-phenylalanine. These compounds share similar structural features but differ in the nature of the protecting group. The cyclopropylmethoxycarbonyl group provides unique steric and electronic properties that can influence the reactivity and selectivity of the compound in various reactions .
List of Similar Compounds
- N-benzyloxycarbonyl-L-phenylalanine
- N-tert-butoxycarbonyl-L-phenylalanine
- N-fluorenylmethoxycarbonyl-L-phenylalanine
Propriétés
Numéro CAS |
57282-35-6 |
|---|---|
Formule moléculaire |
C14H17NO4 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
(2S)-2-(cyclopropylmethoxycarbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12(8-10-4-2-1-3-5-10)15-14(18)19-9-11-6-7-11/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)/t12-/m0/s1 |
Clé InChI |
SHYMNFXYBBRGOR-LBPRGKRZSA-N |
SMILES isomérique |
C1CC1COC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1CC1COC(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



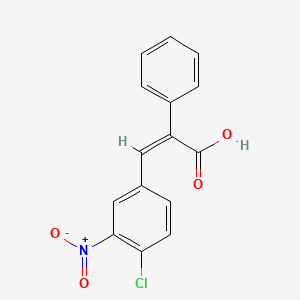
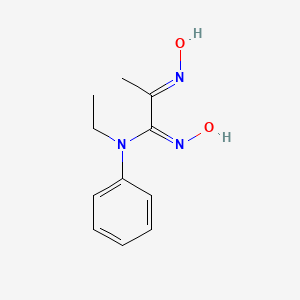


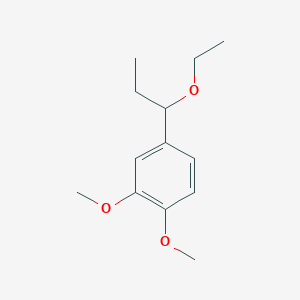
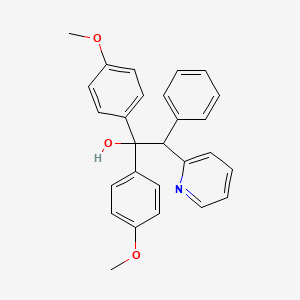
methanone](/img/structure/B14622956.png)

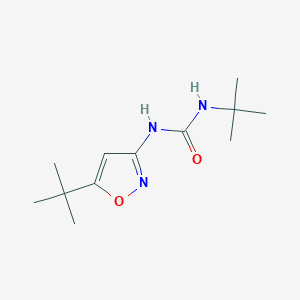
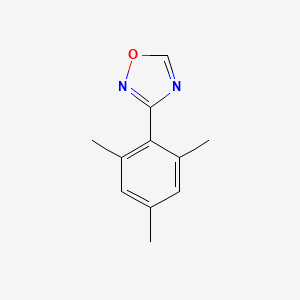
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)
